"Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate chemical properties"
"Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Introduction
The pyrazolone scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide provides a comprehensive technical overview of a key pyrazolone derivative, Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (CAS No: 98334-81-7), tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, tautomeric nature, synthesis, spectroscopic profile, and chemical reactivity, offering field-proven insights into its behavior and potential as a versatile chemical building block.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application in research and synthesis.
Nomenclature and Structural Formula
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Systematic Name: Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
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CAS Number: 98334-81-7[3]
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Molecular Formula: C₇H₁₀N₂O₃
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Molecular Weight: 170.17 g/mol
The structure features a pyrazolone ring substituted at the 3-position with an ethyl acetate group via a methylene bridge.
Tautomerism: The Keto-Enol Equilibrium
A critical chemical property of pyrazolones is their existence in multiple tautomeric forms. The equilibrium between these forms is influenced by the solvent, pH, and physical state (solid vs. solution).[4] For Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, three primary tautomers are considered: the keto form (CH form), and two enol forms (OH forms).
The keto tautomer, 5-oxo-4,5-dihydro-1H-pyrazole, is often the most stable form, particularly in the solid state. However, in solution, it exists in equilibrium with the aromatic 5-hydroxy-1H-pyrazole and 3-hydroxy-1H-pyrazole tautomers.[1][4] Understanding this dynamic is crucial, as the reactivity of the molecule can be dictated by the predominant tautomer under specific reaction conditions.
Caption: Tautomeric equilibrium of the pyrazolone ring system.
Core Physicochemical Data
The following table summarizes the key computed and experimental properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | - |
| Molecular Weight | 170.17 g/mol | - |
| Appearance | Expected to be a solid at room temperature | [5] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | General chemical principles |
Synthesis and Manufacturing
The synthesis of pyrazolone derivatives is well-established, typically involving the cyclocondensation of a β-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the pyrazolone ring at the N-C and N-N bonds, revealing hydrazine and a 1,3-dicarbonyl-containing precursor as the starting materials. This strategy is efficient and widely employed for constructing this heterocyclic core.
Caption: Retrosynthetic pathway for the target molecule.
Key Synthetic Pathway
The most direct synthesis involves the reaction of diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) with hydrazine hydrate . The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing similar pyrazolone structures.[5]
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Reaction Setup: To a solution of diethyl 3-oxopentanedioate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature. The choice of an acidic solvent like acetic acid can catalyze the condensation and cyclization steps.[5]
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Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent like diethyl ether or a mixture of ether and hexanes to induce precipitation of the product.[5]
-
Purification: The crude solid is collected by filtration, washed with cold non-polar solvent, and dried. For higher purity, the product can be recrystallized from a solvent such as ethanol or an ethanol/water mixture.
-
Validation: The final product's identity and purity must be confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.
Spectroscopic and Analytical Characterization
Spectroscopic data is essential for confirming the structure of the synthesized compound and assessing its purity. The following data are based on analyses of structurally related compounds found in the literature.[4][5][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Reference |
|---|---|---|---|---|
| ~12.0-13.0 | br s | 1H | Ring NH | The acidic proton of the pyrazolone ring is typically broad and downfield.[5] |
| ~5.9 | s | 1H | Ring CH at C4 | Signal for the proton at the C4 position of the pyrazolone ring.[5] |
| ~4.1-4.3 | q | 2H | -OCH₂ CH₃ | Quartet from the ethyl ester, coupled to the methyl protons.[5] |
| ~3.4 | s | 2H | -CH₂ COOEt | Singlet for the methylene bridge connecting the ring to the ester. |
| ~1.2-1.3 | t | 3H | -OCH₂CH₃ | Triplet from the ethyl ester, coupled to the methylene protons.[5] |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale/Reference |
|---|---|---|
| ~170.0 | Ester C =O | Typical chemical shift for an ester carbonyl carbon.[4] |
| ~165.0 | Ring C =O at C5 | Carbonyl carbon of the pyrazolone ring.[4] |
| ~145.0 | Ring C 3 | Carbon attached to the acetate side chain. |
| ~95.0 | Ring C 4 | Methylene carbon within the pyrazolone ring.[4] |
| ~60.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~40.0 | -CH₂ COOEt | Methylene bridge carbon. |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Table 4: Key IR Absorption Bands (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Reference |
|---|---|---|---|
| 3200-3400 | Strong, Broad | N-H Stretch | Characteristic of the amine group in the pyrazolone ring. |
| ~1730-1750 | Strong, Sharp | C=O Stretch (Ester) | Carbonyl stretch for the ethyl acetate group.[9] |
| ~1680-1700 | Strong, Sharp | C=O Stretch (Ring Amide) | Carbonyl stretch for the pyrazolone ring.[9] |
| ~1240 | Strong | C-O Stretch (Ester) | Asymmetric C-O-C stretch of the ester. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z = 170.
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Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z = 125), the ethyl group (-•CH₂CH₃, m/z = 141), or cleavage of the entire acetate side chain.
Chemical Reactivity and Derivatization
Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is an ambident nucleophile, offering multiple sites for chemical modification, making it a valuable scaffold for building molecular diversity.
Reactivity at the Pyrazolone Ring
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N-Alkylation/Acylation: The N1 position is the most common site for electrophilic attack. Reaction with alkyl halides or acid chlorides in the presence of a base will readily form N1-substituted derivatives.[8][9] This is a cornerstone reaction for modifying the pharmacokinetic properties of pyrazolone-based drug candidates.
-
O-Alkylation: Under specific conditions, alkylation can occur at the carbonyl oxygen (in its enol form), leading to 5-alkoxy-1H-pyrazole isomers.[10] The choice between N- and O-alkylation is often controlled by the hardness/softness of the electrophile and the solvent system.
-
Condensation at C4: The methylene group at the C4 position is activated by the two adjacent carbonyl groups (in the keto form). It can be deprotonated by a strong base and subsequently react with various electrophiles, such as aldehydes (Knoevenagel condensation), to introduce substituents at this position.
Reactions of the Acetate Side Chain
The ethyl acetate moiety exhibits typical ester reactivity:
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Hydrolysis: Basic or acidic hydrolysis will convert the ester to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation.
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Amidation/Transesterification: The ester can react directly with amines or other alcohols to form amides or different esters, respectively.
Caption: Key reactive sites for derivatization of the title compound.
Applications in Research and Development
The unique structural features of this molecule make it a valuable intermediate in several areas of chemical science.
-
Medicinal Chemistry Scaffold: Its pyrazolone core is a "privileged structure" in drug discovery. The multiple reactive handles allow for the systematic generation of compound libraries to explore structure-activity relationships (SAR) for various biological targets.[2][11]
-
Building Block in Organic Synthesis: It serves as a precursor for more complex heterocyclic systems. For example, the pyrazolone ring can be fused with other rings to create novel polycyclic compounds with potential applications in materials science or agrochemicals.[12][13]
Conclusion
Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a multifaceted chemical entity characterized by its distinct tautomeric nature, multiple reactive sites, and straightforward synthesis. Its well-defined spectroscopic signature allows for unambiguous structural confirmation. For scientists in drug discovery and organic synthesis, this compound represents not just a molecule, but a versatile platform for innovation, enabling the development of novel therapeutics, functional materials, and complex molecular architectures. A comprehensive grasp of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential.
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REAL-J. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]
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Chemsigma. (n.d.). Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate [98334-81-7]. Chemsigma. [Link]
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Patel, D. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]
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Liu, X.-F., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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IUCr Journals. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-di-hydro-1 H-pyrazol-1-yl)acetate. IUCr Journals. [Link]
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Alper-Hayta, S., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. [Link]
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Kassal, P., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
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ResearchGate. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. ResearchGate. [Link]
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